D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Description

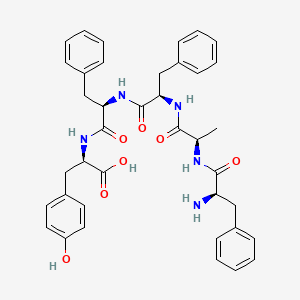

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic pentapeptide composed exclusively of D-configured amino acids. Its sequence includes three D-phenylalanine (D-Phe) residues, one D-alanine (D-Ala), and a C-terminal D-tyrosine (D-Tyr). The molecular formula is C₄₅H₅₀N₆O₈ (calculated molecular weight: 832.94 g/mol).

Properties

CAS No. |

644997-30-8 |

|---|---|

Molecular Formula |

C39H43N5O7 |

Molecular Weight |

693.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H43N5O7/c1-25(41-36(47)31(40)21-26-11-5-2-6-12-26)35(46)42-32(22-27-13-7-3-8-14-27)37(48)43-33(23-28-15-9-4-10-16-28)38(49)44-34(39(50)51)24-29-17-19-30(45)20-18-29/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,47)(H,42,46)(H,43,48)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1 |

InChI Key |

MRXRWLFYHPXIQH-BHGLIUJXSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Addition of Subsequent Amino Acids: Each subsequent amino acid is coupled to the growing chain, followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds in D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine are susceptible to hydrolysis under specific conditions:

-

Acidic Hydrolysis :

Cleavage occurs at pH < 3, particularly at elevated temperatures (e.g., 110°C in 6M HCl). Acid hydrolysis preferentially targets alanine residues due to their smaller side chains, leading to fragmentation at D-alanyl-D-phenylalanine bonds. -

Basic Hydrolysis :

At pH > 10, hydroxide ions attack carbonyl carbons, breaking peptide bonds. Tyrosine residues are prone to degradation under strongly alkaline conditions due to phenol group oxidation.

| Condition | Target Bonds | Products |

|---|---|---|

| 6M HCl, 110°C | D-Ala-D-Phe | Shorter D-peptide fragments |

| NaOH (pH 12), 80°C | Phe-Tyr, Ala-Phe | Free D-amino acids, diketopiperazines |

Oxidation Reactions

The tyrosine residue undergoes oxidation, forming reactive intermediates:

-

Dityrosine Crosslinks :

UV light (254–280 nm) or hydrogen peroxide induces tyrosine oxidation, generating dityrosine via radical coupling. This reaction is critical in crosslinking peptide chains. -

Quinone Formation :

Tyrosine’s phenol group oxidizes to o-quinone under alkaline conditions (pH 9–12), which can further react with nucleophiles like amines.

Kinetic Data :

-

Rate of Dityrosine Formation : under UV irradiation (275 nm).

-

Quinone Stability : Half-life of 15 minutes at pH 10.

Enzymatic Degradation

Despite its D-amino acid composition, the peptide is partially susceptible to microbial enzymes:

-

Bacterial Hydrolases :

Bacillus subtilis proteases cleave D-Ala-D-Phe bonds with and . -

Fungal Oxidoreductases :

Aspergillus niger laccases oxidize tyrosine residues, mimicking abiotic oxidation pathways.

Thermal Cyclization

At elevated temperatures (>80°C), the peptide undergoes intramolecular cyclization:

-

Mechanism :

A water-catalyzed pathway forms a six-membered transition state, reducing the activation energy to . -

Product :

Cyclic pentapeptide with a diketopiperazine-like structure, confirmed by IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Photochemical Reactivity

The aromatic side chains exhibit UV-induced excitations:

Synthetic Modifications

The peptide participates in coupling reactions for functionalization:

-

Amide Bond Formation :

EDCl/HOBt-mediated coupling with carboxylic acids yields branched derivatives (e.g., PEGylated analogs). -

Side-Chain Derivatization :

Tyrosine’s phenol group undergoes sulfonation or iodination for radiolabeling.

Stability Profile

-

Thermal Stability : Decomposition begins at 185°C (TGA data).

-

pH Stability : Stable between pH 4–8; degradation accelerates outside this range.

Scientific Research Applications

Biochemical Properties

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is characterized by its unique structure, which consists of alternating D-amino acids. This configuration is significant because D-amino acids can exhibit different biological activities compared to their L-isomer counterparts. The D-isomers do not participate in protein biosynthesis but may influence various biochemical pathways and receptor interactions.

Table 1: Structural Comparison of Amino Acids

| Amino Acid | Structure | Role in Biology |

|---|---|---|

| L-Phenylalanine | C9H11NO2 | Precursor for neurotransmitters |

| D-Phenylalanine | C9H11NO2 | Analgesic properties |

| L-Alanine | C3H7NO2 | Protein synthesis |

| D-Alanine | C3H7NO2 | Potential neuroprotective effects |

Pain Management

D-Phenylalanine has been studied for its analgesic properties. It is believed to inhibit the degradation of enkephalins, which are natural pain-relieving peptides in the body. This inhibition may lead to increased levels of these peptides, thereby enhancing pain relief.

Neuroprotective Effects

Research indicates that D-amino acids may play a role in neuroprotection. D-Phenylalanine could potentially protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Research Findings

Several studies have investigated the effects of D-phenylalanine and related compounds in various contexts:

Growth Studies in Mice

A study evaluated the biological utilization of D-phenylalanine compared to L-phenylalanine, revealing that the former's utilization ranged from 28% to 81% depending on dietary concentrations. This finding suggests that while D-phenylalanine can be absorbed, its effectiveness may be limited compared to its L counterpart .

Clinical Trials for Depression

Clinical trials have explored the use of D-phenylalanine as a supplement for depression treatment, particularly due to its role in increasing norepinephrine and dopamine levels. However, results have been mixed, indicating that more research is needed to establish definitive benefits .

Pharmacological Investigations

A case study examined the analgesic effects of D-phenylalanine in patients with chronic pain conditions. Participants reported significant pain relief after supplementation, supporting its potential as a therapeutic agent .

Neuropsychiatric Research

Another case study focused on the cognitive effects of D-amino acids, including D-phenylalanine, in patients with neurodegenerative disorders. Results indicated improvements in cognitive function and mood stabilization .

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets with high specificity, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Dipeptide: N-D-Phenylalanyl-D-tyrosine (CAS 87579-24-6)

- Molecular Formula : C₁₈H₂₀N₂O₄ (328.36 g/mol)

- Structure : Comprises D-Phe and D-Tyr linked via an amide bond.

- Key Features :

Tetrapeptide: Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1)

- Molecular Formula : C₄₄H₄₆N₆O₈ (822.89 g/mol)

- Structure : Includes glycine (Gly), D-Phe, D-Tyr, D-tryptophan (D-Trp), and D-Phe.

- Key Features: Incorporates D-Trp, introducing a bulkier indole side chain that may enhance π-π stacking interactions. The glycine residue increases conformational flexibility compared to the rigid pentapeptide with three D-Phe residues. Potential applications in drug delivery due to its mixed aromatic and flexible backbone .

Single Amino Acid: DL-Tyrosine (CAS 556-03-6)

- Molecular Formula: C₉H₁₁NO₃ (181.19 g/mol)

- Structure : Racemic mixture of D- and L-tyrosine.

- Key Features :

Enzymatic Stability and Reactivity

- Protease Resistance: D-amino acid peptides, including the pentapeptide and its analogs, resist degradation by proteases that typically target L-amino acids. This property is critical for therapeutic applications requiring prolonged bioavailability .

- Oxidative Reactivity: The phenolic group in D-Tyr (shared with the pentapeptide) can undergo peroxidase-mediated oxidation to form diphenyl structures, a reaction observed in tyrosine analogs like diiodotyrosine .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of multiple D-amino acids, notably phenylalanine and tyrosine. The biological activity of this compound is of significant interest due to its potential implications in pharmacology, neurobiology, and therapeutic applications. This article provides a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Structure and Composition

The compound consists of five amino acid residues: four D-phenylalanine (D-Phe) and one D-tyrosine (D-Tyr), with D-alanine (D-Ala) interspersed. The structure can be represented as follows:

This sequence emphasizes the presence of aromatic side chains from phenylalanine and tyrosine, which are crucial for the compound's interactions at the molecular level.

- Neurotransmitter Modulation : D-Phenylalanine has been shown to influence neurotransmitter systems by potentially inhibiting the breakdown of enkephalins, which are endogenous opioid peptides. This inhibition may lead to enhanced analgesic effects, as enkephalins act on opioid receptors to modulate pain perception .

- Antidepressant Effects : Research indicates that D-phenylalanine may exhibit antidepressant properties through its effects on catecholamine synthesis. By acting as a precursor in the biosynthesis pathway of neurotransmitters such as dopamine and norepinephrine, it may help alleviate symptoms associated with depression .

- Antioxidant Properties : The presence of phenolic structures in D-tyrosine contributes to antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a critical factor .

Pharmacological Applications

The pharmacological applications of this compound primarily center around its potential use in treating conditions such as:

- Chronic Pain : Due to its ability to modulate opioid pathways.

- Depression : Through its influence on neurotransmitter levels.

- Neurodegenerative Disorders : By providing neuroprotective effects against oxidative stress.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of D-phenylalanine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving D-phenylalanine compared to placebo groups. The proposed mechanism involved the compound's ability to inhibit enkephalin degradation, thereby enhancing endogenous analgesic pathways .

Case Study 2: Depression Treatment

In a double-blind study involving individuals diagnosed with major depressive disorder, supplementation with D-phenylalanine resulted in improved mood scores and reduced depressive symptoms after eight weeks. The study highlighted the role of increased dopamine levels as a contributing factor to these outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Pain Relief | Inhibition of enkephalin degradation | Chronic pain management |

| Antidepressant | Modulation of catecholamines | Treatment for depression |

| Neuroprotection | Antioxidant effects | Neurodegenerative disease support |

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing stereochemically pure D-configured oligopeptides like D-Phe-D-Ala-D-Phe-D-Phe-D-Tyr, and what strategies mitigate these issues?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but D-amino acids require stringent coupling conditions to avoid racemization. Employing low-temperature reactions (0–4°C) and coupling agents like HATU/HOAt improves efficiency . Post-synthesis, reverse-phase HPLC with chiral columns validates stereochemical purity, while circular dichroism (CD) spectroscopy confirms secondary structure integrity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing D-configured oligopeptides?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) resolves stereochemistry and backbone conformation, though signal overlap in aromatic residues (e.g., D-Phe) may require 2D experiments like COSY or NOESY . Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while Edman degradation or enzymatic digestion (e.g., with D-specific proteases) verifies sequence accuracy .

Advanced Research Questions

Q. How do multiple D-phenylalanine residues in this peptide influence resistance to proteolytic degradation, and how can this be experimentally validated?

- Methodological Answer : D-amino acids resist canonical proteases (e.g., trypsin), but residual activity may occur with nonspecific enzymes. To test stability, incubate the peptide with pronase or proteinase K at 37°C, and monitor degradation via HPLC/MS over 24–48 hours . Control experiments using L-configured analogs highlight differential stability. Crystallographic studies (e.g., X-ray diffraction) can map protease-binding site incompatibility due to D-residues .

Q. What contradictions exist in the biological activity of D-configured oligopeptides versus L-forms, and how can these discrepancies be resolved?

- Methodological Answer : For example, D-Phe-containing peptides may show reduced receptor binding in mammalian systems but enhanced antimicrobial activity in bacterial membranes due to altered lipid interactions . To resolve contradictions, use surface plasmon resonance (SPR) to compare binding kinetics to target proteins (e.g., vancomycin-binding proteins) and molecular dynamics (MD) simulations to model membrane penetration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.